molecular formula C15H13ClO3 B13806609 (1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, methyl ester CAS No. 53136-99-5

(1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, methyl ester

Cat. No.: B13806609
CAS No.: 53136-99-5
M. Wt: 276.71 g/mol
InChI Key: DRLBNNRXEOWAIV-UHFFFAOYSA-N
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Description

4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a hydroxyl group, and a methyl ester group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester typically involves the chlorination of 4-(benzyloxy)-3,5-dimethoxybenzoylacetic acid methyl ester using sulfuryl chloride in acetic acid at room temperature. The resulting keto ester is then hydrolyzed by refluxing in hydrochloric acid to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 4’-Chloro-5-oxo-(1,1’-biphenyl)-3-acetic acid methyl ester.

    Reduction: Formation of 5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester.

    Substitution: Formation of 4’-Amino-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester.

Scientific Research Applications

4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid
  • 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid ethyl ester
  • 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid propyl ester

Uniqueness

4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester is unique due to the presence of the methyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds

Properties

CAS No.

53136-99-5

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetate

InChI

InChI=1S/C15H13ClO3/c1-19-15(18)8-10-6-12(9-14(17)7-10)11-2-4-13(16)5-3-11/h2-7,9,17H,8H2,1H3

InChI Key

DRLBNNRXEOWAIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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